REACTION_CXSMILES
|
[N:1]1([C:12](=[O:13])[C:11]2[N:10]([CH2:14][C:15]([OH:17])=O)[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2].CN(C(ON1N=N[C:28]2[CH:29]=[CH:30][CH:31]=[N:32][C:27]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[C:42]([O:45][CH2:46][CH3:47])(=O)C.[CH3:48]N(C=O)C>>[CH3:42][O:45][C:46]1[CH:47]=[CH:48][CH:27]=[CH:28][C:29]=1[CH2:30][CH2:31][NH:32][C:15](=[O:17])[CH2:14][N:10]1[C:11]2[C:12](=[O:13])[N:1]([CH3:2])[C:3](=[O:4])[N:5]([CH3:6])[C:7]=2[N:8]=[CH:9]1 |f:1.2|
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Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(=O)O
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
Compound 116
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
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Details
|
The resulting solution was washed with water (3×80 mL) and brine (80 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
During drying some solid
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
ADDITION
|
Details
|
methanol (10 mL) was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the solid residue was purified by flash column chromatography on 40 g of silica gel with EtOAc/hexanes as eluent
|
Type
|
CUSTOM
|
Details
|
The purified product was triturated with ether (25 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CCNC(CN2C=NC=3N(C(N(C(C23)=O)C)=O)C)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 224 mg | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |